N1,N5-Bis-Boc-spermidine
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Description
N1,N5-Bis-Boc-spermidine is a chemical compound with the molecular formula C17H35N3O4 . It is a linker containing an amino group with two Boc-protected amino groups . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)NCCCCN(CCCN)C(=O)OC(C)(C)C
. It has a molecular weight of 345.48 . Chemical Reactions Analysis
This compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 345.48 . It has a predicted density of 1.028±0.06 g/cm3 and a predicted boiling point of 462.0±38.0 °C .Scientific Research Applications
Boron-Containing Polyamines in Neutron Capture Therapy
N1,N5-Bis-Boc-spermidine analogs have been researched for their potential in neutron capture therapy, particularly for brain tumors. Boron-containing spermidine/spermine analogs, like N1- and N5-(4-carboranylbutyl) spermidine/spermine derivatives, have been synthesized and evaluated. These compounds have shown the ability to displace ethidium bromide from DNA and are rapidly taken up by glioma cells. This research lays the groundwork for new classes of boron-containing compounds useful in tumor therapy (Cai et al., 1997).
Polyamine Analogs in Leukemia Cell Growth Inhibition
Research on bis(ethyl) derivatives of putrescine, spermidine, and spermine, including compounds similar to this compound, has shown significant antiproliferative activity, particularly in leukemia cells. These analogs regulate the polyamine biosynthetic pathway, affecting enzymes like ornithine decarboxylase. Their effects on polyamine biosynthesis correlate with their antiproliferative activity, indicating potential as experimental probes for studying polyamine pathway regulation (Porter et al., 1987).
Induction of Spermidine/Spermine N1-Acetyltransferase
Bis(ethyl) derivatives of spermine, related to this compound, have been studied for their ability to increase spermidine/spermine-N1-acetyltransferase activity in cancer cells. This increase in enzyme activity does not appear to significantly contribute to polyamine depletion or inhibition of cell growth. However, these studies identify certain analogs as potent modulators of spermidine/spermine-N1-acetyltransferase activity, useful in studying the regulation of polyamine metabolism (Libby et al., 1989).
Mitochondrial DNA Depletion by Polyamine Analogs
Studies on N1,N8-Bis(ethyl)spermidine and N1,N12-bis(ethyl)spermine, related to this compound, reveal their role in cellular DNA targeting. Specifically, these analogs can cause selective depletion of mitochondrial DNA (mtDNA) in mouse fibroblasts and L1210 cells. This effect is attributed to the dysfunctional replacement of natural polyamines at specific binding sites in the mitochondria, indicating potential applications in studying mitochondrial function and pathology (Vertino et al., 1991).
Nanoassembly Drug Delivery Systems
N1,N5 Bis-Boc spermidine has been utilized in the development of nanoassemblies for drug delivery. Specifically, fluorenylmethyloxycarbonyl (Fmoc)-valine conjugated with N1,N5 Bis-Boc spermidine forms nanoassemblies capable of incorporating and delivering antineoplastic drugs like Mitoxantrone to cancer cells. This innovative approach demonstrates the potential of this compound in nanotechnology-based drug delivery systems (Romanelli et al., 2015).
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-7-8-12-20(13-9-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIUPQUTLBAVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN(CCCN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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